molecular formula C22H25ClN4O5 B4074676 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide

Cat. No. B4074676
M. Wt: 460.9 g/mol
InChI Key: QAYPEJBOYOUPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide involves its selective binding to the dopamine D3 receptor. This binding leads to the modulation of the receptor's activity, which in turn affects the downstream signaling pathways. The exact mechanism by which this modulation occurs is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of dopamine in the brain, which is involved in reward and addiction. It has also been shown to affect motor behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide is its selectivity for the dopamine D3 receptor. This allows for more targeted investigations into the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide. One area of research could focus on the development of more selective compounds that target the dopamine D3 receptor. Another area of research could investigate the potential therapeutic applications of this compound in the treatment of addiction and other neurological disorders. Further studies are also required to determine the safety and potential side effects of this compound in humans.

Scientific Research Applications

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide has been studied for its potential use as a pharmacological tool to investigate the role of certain receptors in the brain. It has been shown to selectively bind to the dopamine D3 receptor and modulate its activity. This receptor is involved in a range of physiological and pathological processes, including addiction, reward, and motor control.

properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O5/c1-2-5-22(29)26-12-10-25(11-13-26)18-9-8-16(14-17(18)23)24-21(28)15-32-20-7-4-3-6-19(20)27(30)31/h3-4,6-9,14H,2,5,10-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYPEJBOYOUPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.